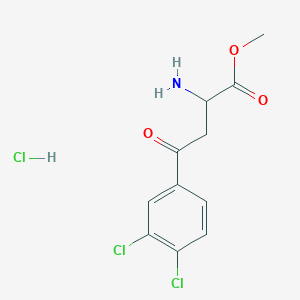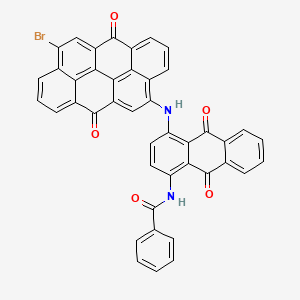
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is a chemical compound with the molecular formula C14H20N2O4 It is a derivative of salicylic acid, which is known for its applications in pharmaceuticals, particularly as an anti-inflammatory agent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester typically involves the acylation of 5-amino salicylic acid with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester involves its interaction with specific molecular targets, such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Another derivative of salicylic acid with similar anti-inflammatory properties.
Methyl salicylate: Known for its use as a topical analgesic and anti-inflammatory agent.
Uniqueness
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is unique due to its specific diethylaminoacetamido group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other salicylic acid derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Numéro CAS |
6245-02-9 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
methyl 5-[[2-(diethylamino)acetyl]amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C14H20N2O4/c1-4-16(5-2)9-13(18)15-10-6-7-12(17)11(8-10)14(19)20-3/h6-8,17H,4-5,9H2,1-3H3,(H,15,18) |
Clé InChI |
CGNCROPFTZJYCW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


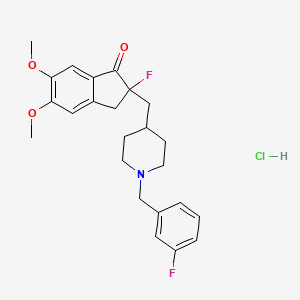
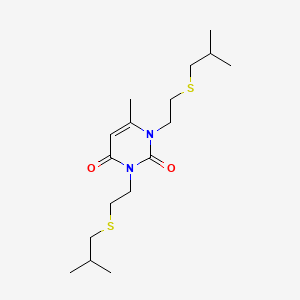

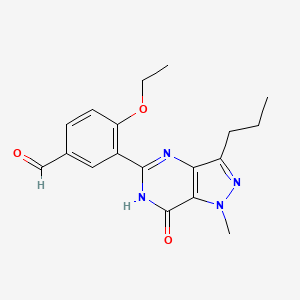
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)







